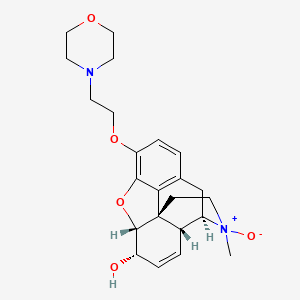
Pholcodine N-Oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pholcodine N-Oxide is a derivative of pholcodine, an opioid cough suppressant. It is formed through the oxidation of pholcodine and is known for its antitussive properties. This compound is a semi-synthetic compound derived from morphine and is used in various pharmaceutical formulations .
Preparation Methods
Pholcodine N-Oxide can be synthesized through the oxidation of pholcodine using various oxidizing agents. One common method involves the use of m-chloroperoxybenzoic acid, which not only produces the mono N-oxide but also pholcodine-di-N,N’-oxide . Other oxidizing agents such as sodium percarbonate and titanium silicalite in a packed-bed microreactor with hydrogen peroxide in methanol have also been used to achieve high yields of N-oxides .
Chemical Reactions Analysis
Pholcodine N-Oxide undergoes several types of chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of pholcodine-di-N,N’-oxide.
Reduction: Reduction reactions can revert this compound back to pholcodine.
Substitution: Various substitution reactions can occur at the nitrogen or oxygen atoms, leading to different derivatives.
Common reagents used in these reactions include m-chloroperoxybenzoic acid for oxidation and various reducing agents for reduction reactions. The major products formed from these reactions include pholcodine-di-N,N’-oxide and other oxidized derivatives .
Scientific Research Applications
Pholcodine N-Oxide has several scientific research applications:
Chemistry: It is used in the study of oxidation reactions and the synthesis of N-oxide derivatives.
Biology: this compound is used in research related to opioid receptors and their interactions.
Medicine: It is studied for its antitussive properties and potential use in cough suppressants.
Mechanism of Action
Pholcodine N-Oxide exerts its effects primarily through its action on the central nervous system. It acts on the medulla oblongata, specifically targeting the cough center, to suppress the cough reflex. This action is similar to that of pholcodine, but the presence of the N-oxide group may alter its pharmacokinetic properties .
Comparison with Similar Compounds
Pholcodine N-Oxide can be compared with other N-oxide derivatives and opioid compounds:
Trimethylamine-N-oxide (TMAO): A naturally occurring N-oxide with relevance to cancer and cardiovascular diseases.
Morphine-N-oxide: Another N-oxide derivative of morphine with similar pharmacological properties.
Codeine-N-oxide: An N-oxide derivative of codeine used in similar applications.
This compound is unique due to its specific antitussive properties and its use in cough suppressants without significant analgesic effects .
Properties
Molecular Formula |
C23H30N2O5 |
|---|---|
Molecular Weight |
414.5 g/mol |
IUPAC Name |
(4R,4aR,7S,7aR,12bS)-3-methyl-9-(2-morpholin-4-ylethoxy)-3-oxido-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-3-ium-7-ol |
InChI |
InChI=1S/C23H30N2O5/c1-25(27)10-6-23-16-3-4-18(26)22(23)30-21-19(5-2-15(20(21)23)14-17(16)25)29-13-9-24-7-11-28-12-8-24/h2-5,16-18,22,26H,6-14H2,1H3/t16-,17+,18-,22-,23-,25?/m0/s1 |
InChI Key |
WFYQQTIPGPMDSM-XJXANZMXSA-N |
Isomeric SMILES |
C[N+]1(CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)OCCN6CCOCC6)O[C@H]3[C@H](C=C4)O)[O-] |
Canonical SMILES |
C[N+]1(CCC23C4C1CC5=C2C(=C(C=C5)OCCN6CCOCC6)OC3C(C=C4)O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















